Nystose trihydrate
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Overview
Description
Nystose trihydrate is a tetrasaccharide composed of two fructose molecules linked via beta (1→2) bonds to the fructosyl moiety of sucrose. Its chemical formula is C24H42O21·3H2O, and it is known for its prebiotic properties, serving as a selective substrate for beneficial gut microbiota .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nystose trihydrate can be synthesized enzymatically from sucrose. The process involves the action of fructosyltransferases, which cleave a sucrose molecule and transfer the liberated fructose molecule to an acceptor molecule such as another sucrose or oligosaccharide, elongating the short-chain fructooligosaccharide .
Industrial Production Methods
Industrial production of this compound typically involves microbial enzymatic processes. Exoinulinases and endoinulinases are used to hydrolyze inulin, releasing fructose and inulotrioses, inulotetraoses, and inulopentaoses as major products .
Chemical Reactions Analysis
Types of Reactions
Nystose trihydrate undergoes various chemical reactions, including hydrolysis and enzymatic reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include fructosyltransferases and inulinases. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from the enzymatic reactions of this compound include shorter-chain fructooligosaccharides and free fructose .
Scientific Research Applications
Nystose trihydrate has a wide range of scientific research applications:
Mechanism of Action
Nystose trihydrate exerts its effects primarily through its role as a prebiotic. It selectively stimulates the growth of beneficial gut microbiota, which in turn produce short-chain fatty acids that have various health benefits. The molecular targets include the gut microbiota, and the pathways involved are related to the fermentation of oligosaccharides .
Comparison with Similar Compounds
Similar Compounds
1-Kestose: Another fructooligosaccharide with similar prebiotic properties.
Fructofuranosyl nystose: A longer-chain fructooligosaccharide with similar enzymatic production methods.
Raffinose: A trisaccharide with prebiotic effects but different structural properties.
Uniqueness
Nystose trihydrate is unique due to its specific structure, which allows it to selectively promote the growth of certain beneficial gut bacteria. Its stability and ease of production also make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.3H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;;;/h8-21,25-38H,1-7H2;3*1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;;;/m1.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTDGRNFAJVFRT-DHHBJCMZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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